
Desonide
Übersicht
Beschreibung
Desonide is a synthetic nonfluorinated corticosteroid that has been available since the 1970s. It is primarily used as a low-potency topical anti-inflammatory agent to treat various skin conditions, including atopic dermatitis, seborrheic dermatitis, contact dermatitis, and psoriasis . This compound is known for its relatively good safety profile and is available in various forms such as creams, ointments, lotions, and foams .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desonide is synthesized through a series of chemical reactions starting from prednisolone. The key steps involve the formation of a cyclic ketal and subsequent hydroxylation reactions. The synthetic route typically includes the following steps:
Formation of Cyclic Ketal: Prednisolone is reacted with acetone in the presence of an acid catalyst to form a cyclic ketal.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes:
Reaction Optimization: Controlling temperature, pH, and reaction time to maximize the formation of the desired product.
Purification: Using techniques such as recrystallization, chromatography, and filtration to remove impurities and obtain pure this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desonid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Desonid kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Desonid in seine entsprechenden Alkoholderivate umwandeln.
Substitution: Desonid kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden üblicherweise verwendet.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte Derivate, Ketone und substituierte Kortikosteroide .
Wissenschaftliche Forschungsanwendungen
Efficacy in Treating Steroid-Responsive Dermatoses
A significant body of research highlights the efficacy of desonide in treating steroid-responsive dermatoses. A post-marketing surveillance study involving 1,789 patients demonstrated that 98.5% showed improvement in their dermatitis after treatment with this compound 0.05% cream or lotion over three weeks. Notably, complete clearance was observed in 19% of patients, while 38% exhibited excellent improvement (>75%) .
Summary of Clinical Findings
Study Type | Sample Size | Duration | Improvement Rate | Complete Clearance Rate |
---|---|---|---|---|
Post-Marketing Surveillance | 1789 | 3 weeks | 98.5% | 19% |
Randomized Controlled Trial | 40 | 4 weeks | Significant (p < 0.05) | Not specified |
Pilot Study (Seborrheic Dermatitis) | 10 | 4 weeks | Significant (p = 0.002) | Not specified |
Formulations and Comparative Studies
This compound is available in multiple formulations, including creams, ointments, and hydrogel. Comparative studies have shown no significant differences in efficacy between these formulations. For instance, a randomized controlled trial found that this compound hydrogel and ointment both significantly reduced clinical severity scores for conditions like eczema and seborrheic dermatitis .
Comparative Efficacy Data
Formulation | Condition Treated | Efficacy Outcome |
---|---|---|
Hydrogel | Eczema | Significant improvement (p < 0.05) |
Cream | Seborrheic Dermatitis | Significant improvement (p < 0.002) |
Lotion | Various Dermatoses | Comparable efficacy to cream |
Safety Profile
This compound's safety profile is particularly noteworthy; it has been demonstrated to have minimal adverse effects even in sensitive populations such as infants under one year old . In studies assessing systemic effects, this compound showed a lower incidence of adrenal suppression compared to other topical corticosteroids like fluocinolone acetonide .
Case Studies Highlighting Applications
- Treatment of Eczema : A study involving patients with moderate to severe eczema indicated that this compound hydrogel applied twice daily resulted in significant reductions in pruritus and overall severity scores over four weeks .
- Seborrheic Dermatitis : In a pilot study focused on scalp and facial seborrheic dermatitis, this compound hydrogel was found effective, with most subjects reporting improvements by week two .
- Pediatric Applications : A multicenter trial confirmed the efficacy and safety of this compound for treating steroid-responsive dermatoses in children under one year old, reinforcing its role as a first-line treatment option for this demographic .
Wirkmechanismus
Desonide exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to specific genetic elements on the DNA, leading to the activation or repression of various genes. This results in anti-inflammatory, antipruritic, and vasoconstrictive effects .
Vergleich Mit ähnlichen Verbindungen
Hydrocortisone: Another low-potency corticosteroid used for similar dermatological conditions.
Clobetasol: A high-potency corticosteroid used for more severe inflammatory conditions.
Betamethasone: A medium to high-potency corticosteroid with a broader range of applications.
Comparison:
Potency: Desonide is a low-potency corticosteroid, making it suitable for mild to moderate conditions, whereas clobetasol and betamethasone are used for more severe conditions
Safety Profile: this compound has a relatively good safety profile with fewer side effects compared to higher potency corticosteroids
Formulations: this compound is available in various formulations, including creams, ointments, and foams, providing flexibility in treatment options
This compound stands out due to its balance of efficacy and safety, making it a preferred choice for treating mild to moderate inflammatory skin conditions.
Biologische Aktivität
Desonide is a topical corticosteroid widely used for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily indicated for the treatment of various dermatoses, including eczema and psoriasis. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.
This compound exerts its effects by binding to cytosolic glucocorticoid receptors, which leads to the formation of a receptor-ligand complex that translocates to the nucleus. Here, it interacts with specific genetic elements on DNA, modulating the expression of various genes involved in inflammatory responses. The primary mechanism involves the induction of lipocortins, which inhibit phospholipase A2, thereby reducing the release of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .
Pharmacokinetics
This compound is absorbed through the skin, with studies showing varying absorption rates depending on skin condition (intact vs. abraded) and occlusion. For example, in rabbit studies:
- Intact Skin : Approximately 6.47% absorption without occlusion.
- Abraded Skin : Absorption increased to 6.99% without occlusion and up to 14.94% with occlusion .
This indicates that this compound's bioavailability can be significantly affected by the condition of the skin and application method.
Clinical Efficacy
Clinical trials have demonstrated this compound's efficacy in managing inflammatory skin conditions. A notable study involving 204 patients aged 2 to 84 years assessed this compound against fluocinolone acetonide over four weeks. The results indicated that this compound was effective in reducing inflammation with minimal systemic side effects .
Case Study Summary
Study | Population | Treatment Duration | Efficacy | Side Effects |
---|---|---|---|---|
Phillips et al., 1971 | 204 patients (2-84 years) | 4 weeks | Significant reduction in inflammation | Slight elevations in SGOT levels |
In vivo rabbit study | Rabbits (abraded skin) | Daily application for 7 days | Reduced erythema and edema | One death; systemic absorption observed |
Comparative Potency
This compound is noted for its relative potency compared to other topical corticosteroids. It is approximately twice as potent as triamcinolone acetonide when applied topically, suggesting that lower doses may achieve similar therapeutic effects .
Safety Profile
The safety profile of this compound has been evaluated through various studies. While generally well-tolerated, some patients may experience local irritation or allergic reactions. Systemic absorption can lead to potential side effects such as elevated blood sugar levels and liver enzyme alterations, although these are less frequent compared to other stronger corticosteroids like fluocinolone acetonide .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGKWQHBNHJJPZ-LECWWXJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046756 | |
Record name | Desonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.94e-02 g/L | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other topical corticosteroids, desonide has anti-inflammatory, antipruritic and vasoconstrictive properties. The drug binds to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to genetic elements on the DNA. This activates and represses various genes. However corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
638-94-8 | |
Record name | Desonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desonide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J280872D1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257-260, 274 °C | |
Record name | Desonide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01260 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Desonide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015389 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.